Cas no 898461-69-3 (N-{2-1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-ylethyl}-N'-(2-fluorophenyl)methylethanediamide)

N-{2-1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-ylethyl}-N'-(2-fluorophenyl)methylethanediamide 化学的及び物理的性質
名前と識別子
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- N-{2-1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-ylethyl}-N'-(2-fluorophenyl)methylethanediamide
- N-[2-[1-(4-fluoro-2-methylphenyl)sulfonylpiperidin-2-yl]ethyl]-N'-[(2-fluorophenyl)methyl]oxamide
- N1-(2-(1-((4-fluoro-2-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(2-fluorobenzyl)oxalamide
- N-{2-[1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N'-[(2-fluorophenyl)methyl]ethanediamide
- AKOS024661410
- F2571-0679
- 898461-69-3
-
- インチ: 1S/C23H27F2N3O4S/c1-16-14-18(24)9-10-21(16)33(31,32)28-13-5-4-7-19(28)11-12-26-22(29)23(30)27-15-17-6-2-3-8-20(17)25/h2-3,6,8-10,14,19H,4-5,7,11-13,15H2,1H3,(H,26,29)(H,27,30)
- InChIKey: LRTZCHAMBWCFLB-UHFFFAOYSA-N
- ほほえんだ: C(NCCC1CCCCN1S(C1=CC=C(F)C=C1C)(=O)=O)(=O)C(NCC1=CC=CC=C1F)=O
計算された属性
- せいみつぶんしりょう: 479.16903385g/mol
- どういたいしつりょう: 479.16903385g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 7
- 重原子数: 33
- 回転可能化学結合数: 7
- 複雑さ: 776
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.4
- トポロジー分子極性表面積: 104Ų
N-{2-1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-ylethyl}-N'-(2-fluorophenyl)methylethanediamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2571-0679-25mg |
N-{2-[1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N'-[(2-fluorophenyl)methyl]ethanediamide |
898461-69-3 | 90%+ | 25mg |
$109.0 | 2023-05-16 | |
Life Chemicals | F2571-0679-50mg |
N-{2-[1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N'-[(2-fluorophenyl)methyl]ethanediamide |
898461-69-3 | 90%+ | 50mg |
$160.0 | 2023-05-16 | |
Life Chemicals | F2571-0679-40mg |
N-{2-[1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N'-[(2-fluorophenyl)methyl]ethanediamide |
898461-69-3 | 90%+ | 40mg |
$140.0 | 2023-05-16 | |
Life Chemicals | F2571-0679-5μmol |
N-{2-[1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N'-[(2-fluorophenyl)methyl]ethanediamide |
898461-69-3 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
Life Chemicals | F2571-0679-20μmol |
N-{2-[1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N'-[(2-fluorophenyl)methyl]ethanediamide |
898461-69-3 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
Life Chemicals | F2571-0679-5mg |
N-{2-[1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N'-[(2-fluorophenyl)methyl]ethanediamide |
898461-69-3 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
Life Chemicals | F2571-0679-10mg |
N-{2-[1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N'-[(2-fluorophenyl)methyl]ethanediamide |
898461-69-3 | 90%+ | 10mg |
$79.0 | 2023-05-16 | |
Life Chemicals | F2571-0679-15mg |
N-{2-[1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N'-[(2-fluorophenyl)methyl]ethanediamide |
898461-69-3 | 90%+ | 15mg |
$89.0 | 2023-05-16 | |
Life Chemicals | F2571-0679-10μmol |
N-{2-[1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N'-[(2-fluorophenyl)methyl]ethanediamide |
898461-69-3 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
Life Chemicals | F2571-0679-3mg |
N-{2-[1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N'-[(2-fluorophenyl)methyl]ethanediamide |
898461-69-3 | 90%+ | 3mg |
$63.0 | 2023-05-16 |
N-{2-1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-ylethyl}-N'-(2-fluorophenyl)methylethanediamide 関連文献
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1. A bimodal-pore strategy for synthesis of Pt3Co/C electrocatalyst toward oxygen reduction reaction†Wei Hong,Xinran Shen,Fangzheng Wang,Xin Feng,Jing Li,Zidong Wei Chem. Commun., 2021,57, 4327-4330
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Jean-François Lambert,Maguy Jaber,Thomas Georgelin,Lorenzo Stievano Phys. Chem. Chem. Phys., 2013,15, 13371-13380
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Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415
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Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615
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Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
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Edgar D. Goluch,Jwa-Min Nam,Dimitra G. Georganopoulou,Thomas N. Chiesl,Kashan A. Shaikh,Kee S. Ryu,Annelise E. Barron,Chad A. Mirkin,Chang Liu Lab Chip, 2006,6, 1293-1299
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N-{2-1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-ylethyl}-N'-(2-fluorophenyl)methylethanediamideに関する追加情報
Professional Introduction to N-{2-1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-ylethyl}-N'-(2-fluorophenyl)methylethanediamide (CAS No: 898461-69-3)
N-{2-1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-ylethyl}-N'-(2-fluorophenyl)methylethanediamide, identified by its CAS number 898461-69-3, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, characterized by its intricate molecular structure, combines elements of fluorinated aromatic sulfonamides and piperidine derivatives, making it a promising candidate for further exploration in drug discovery and development.
The molecular framework of N-{2-1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-ylethyl}-N'-(2-fluorophenyl)methylethanediamide exhibits a unique blend of functional groups that contribute to its potential biological activity. The presence of a 4-fluoro-2-methylbenzenesulfonyl moiety introduces both electronic and steric effects that can influence the compound's interactions with biological targets. Additionally, the piperidine ring provides a flexible scaffold that can be modulated to enhance binding affinity and selectivity.
In recent years, there has been a growing interest in the development of novel therapeutic agents that leverage fluorine-containing moieties due to their ability to improve metabolic stability, bioavailability, and binding affinity. The incorporation of fluorine atoms into pharmaceutical compounds has been extensively studied, with numerous success stories in the treatment of various diseases. N-{2-1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-ylethyl}-N'-(2-fluorophenyl)methylethanediamide is no exception, as its structure suggests potential applications in areas such as oncology, inflammation, and central nervous system disorders.
The synthesis of N-{2-1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-ylethyl}-N'-(2-fluorophenyl)methylethanediamide) involves multiple steps that require precise control over reaction conditions and reagent selection. The key step in its synthesis is the formation of the sulfonamide bond between the 4-fluoro-2-methylbenzenesulfonyl group and the piperidine derivative. This step is critical, as any deviation from optimal conditions could lead to impurities or side products that may affect the compound's efficacy.
The use of advanced spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) has been instrumental in characterizing the structure of N-{2-1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-ylethyl}-N'-(2-fluorophenyl)methylethanediamide). These techniques provide detailed information about the compound's molecular structure, including the connectivity of atoms and the presence of any functional groups. Additionally, computational methods such as molecular modeling have been employed to predict the compound's binding interactions with potential biological targets.
Ongoing research in the field of medicinal chemistry has highlighted the importance of structure-based drug design in developing novel therapeutic agents. N-{2-1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-ylethyl}-N'-(2-fluorophenyl)methylethanediamide) represents a prime example of how structural features can be tailored to optimize biological activity. By leveraging computational tools and experimental data, researchers can identify key structural motifs that contribute to potency and selectivity.
The potential applications of N-{2-1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-ylethyl}-N'-(2-fluorophenyl)methylethanediamide) extend across multiple therapeutic areas. For instance, its fluorinated aromatic sulfonamide core suggests potential activity against enzymes involved in inflammation and cancer progression. Furthermore, the piperidine scaffold may enhance penetration through blood-brain barriers, making it a candidate for treating central nervous system disorders.
In conclusion, N-{2-1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-ylenethyl}-N'-( istry plays a crucial role in understanding how these compounds interact with biological systems at the molecular level. By combining experimental data with computational modeling, researchers can gain valuable insights into the mechanisms of action of these compounds.
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